N~4~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N~4~-(bicyclo[221]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique bicyclic structure and pyrazolopyridine core
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-11(2)17-9-16(18-12(3)23-24(4)19(18)22-17)20(25)21-10-15-8-13-5-6-14(15)7-13/h5-6,9,11,13-15H,7-8,10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMSNARASLCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3CC4CC3C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(bicyclo[221]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the bicyclic heptene derivativeCommon reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxiranes.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions, particularly involving the pyrazolopyridine core, are common.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Reaction conditions often involve the use of catalysts such as tetramethylammonium iodide and specific temperature and pressure settings to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various sulfonamides and dioxiranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: Similar in structure but with different functional groups.
N-(alkyl-, benzyl-, arylsulfonyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines: Another class of compounds with a similar bicyclic core.
Uniqueness
N~4~-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of a bicyclic heptene structure and a pyrazolopyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. How can synthesis pathways for this compound be optimized to improve regioselectivity and yield?
- Methodology :
- Stepwise Cyclization : Begin with a pyrazole-4-carbaldehyde intermediate, followed by regioselective alkylation using bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to ensure proper substitution at the N⁴ position .
- Coupling Optimization : Use peptide coupling reagents (e.g., HATU/DIPEA) for the carboxamide formation, monitoring reaction progress via TLC or HPLC to minimize byproducts .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound, ensuring >95% purity .
Q. What analytical techniques are critical for structural validation and purity assessment?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl CH₃ splits, bicycloheptenyl protons) and carboxamide formation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns .
- HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) and monitor for residual solvents via GC-MS .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Methodology :
- Core Scaffard Retention : Preserve the pyrazolo[3,4-b]pyridine core while varying substituents (e.g., bicycloheptenyl vs. aryl groups) to assess steric/electronic effects .
- In Vitro Assays : Test analogs for kinase inhibition (e.g., ATP-binding assays) or cytotoxicity (MTT assays) to identify key functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Batch Reproducibility : Verify compound integrity (e.g., crystallinity via XRD) and solubility (DMSO stock concentration) to rule out formulation artifacts .
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate assays across multiple cell lines to account for variability .
- Meta-Analysis : Cross-reference bioactivity data with PubChem or ChEMBL entries to identify outliers or inconsistent protocols .
Q. How can computational methods predict binding modes to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the bicycloheptenyl group and hydrophobic kinase pockets (e.g., ATP-binding sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted binding poses, focusing on hydrogen bonds with catalytic lysine residues .
Q. What experimental designs address low solubility in aqueous buffers for in vivo studies?
- Methodology :
- Prodrug Synthesis : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and characterize release kinetics via dialysis .
Q. How can isotopic labeling (e.g., ¹³C/²H) aid in metabolic stability studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
